molecular formula C24H24N4O2 B2612869 1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900889-41-0

1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2612869
CAS RN: 900889-41-0
M. Wt: 400.482
InChI Key: QKWLTTZFLLIOMR-UHFFFAOYSA-N
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Description

The compound “1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a methylpiperidine group, and a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one ring system, the introduction of the benzyl group, and the attachment of the 2-methylpiperidine-1-carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several ring systems and functional groups. The benzyl group would likely contribute to the compound’s lipophilicity, while the 2-methylpiperidine-1-carbonyl group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. For example, the presence of the benzyl and 2-methylpiperidine-1-carbonyl groups could potentially influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Techniques

Research into similar compounds has explored various synthesis techniques. For instance, the synthesis and biological evaluation of coumarin derivatives have been described, showcasing methods for obtaining compounds with potential antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Another study focused on the importance of acid additives in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the significance of synthetic approaches for assembling heterocyclic compounds (Masters et al., 2011).

Biological Evaluation and Potential Therapeutic Uses

Several studies have evaluated the biological activities of structurally related compounds, investigating their potential as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are relevant for Alzheimer's disease treatment. One study found that certain pyrimidine derivatives exhibited dual activity as cholinesterase inhibitors and Aβ-aggregation inhibitors (Mohamed et al., 2011). Another study focused on stereoselective pyrroline-ring formation through cyclization of conjugated azomethine ylides, indicating the synthetic versatility and potential application of such compounds in medicinal chemistry (Noguchi et al., 2003).

Structural and Chemical Modification Studies

Research has also delved into structural and chemical modification to optimize biological properties. One study examined the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties, underscoring the approach to modify existing compounds for increased activity (Ukrainets et al., 2015).

Future Directions

Future research could potentially focus on further elucidating the properties and potential applications of this compound, including its synthesis, mechanism of action, and potential uses in medical or other fields .

Mechanism of Action

properties

IUPAC Name

6-benzyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-9-5-7-13-26(17)24(30)20-15-19-22(28(20)16-18-10-3-2-4-11-18)25-21-12-6-8-14-27(21)23(19)29/h2-4,6,8,10-12,14-15,17H,5,7,9,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLTTZFLLIOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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